molecular formula C9H10Cl3N3 B6243406 3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride CAS No. 2408965-64-8

3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride

Cat. No.: B6243406
CAS No.: 2408965-64-8
M. Wt: 266.6 g/mol
InChI Key: KNYIKGDIPCDIQY-UHFFFAOYSA-N
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Description

3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C9H8ClN3.2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride typically involves the reaction of 3-chloroaniline with 4-chloropyrazole under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-chloro-4-(1H-pyrazol-4-yl)aniline dihydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This compound’s combination of a pyrazole ring and a chloroaniline moiety makes it valuable for various synthetic and research applications .

Properties

CAS No.

2408965-64-8

Molecular Formula

C9H10Cl3N3

Molecular Weight

266.6 g/mol

IUPAC Name

3-chloro-4-(1H-pyrazol-4-yl)aniline;dihydrochloride

InChI

InChI=1S/C9H8ClN3.2ClH/c10-9-3-7(11)1-2-8(9)6-4-12-13-5-6;;/h1-5H,11H2,(H,12,13);2*1H

InChI Key

KNYIKGDIPCDIQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C2=CNN=C2.Cl.Cl

Purity

95

Origin of Product

United States

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